molecular formula C12H16ClN3O B1372009 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride CAS No. 1197549-35-1

2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Cat. No. B1372009
CAS RN: 1197549-35-1
M. Wt: 253.73 g/mol
InChI Key: IFVBBPRQODHQSX-UHFFFAOYSA-N
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Description

The compound “2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . In particular, the reaction of amidoximes with carboxylic acids and wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids were studied .

Scientific Research Applications

Synthesis and Characterization

  • Likhite et al. (2016) described a scalable synthesis of a related compound, 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, emphasizing the importance of selecting thermally stable compounds and the influence of protecting groups on thermal stability during synthesis (Likhite et al., 2016).

Anticancer Potential

  • Yakantham et al. (2019) synthesized derivatives containing the 1,2,4-oxadiazole moiety and evaluated their anticancer activity against various human cancer cell lines, demonstrating moderate to good effectiveness (Yakantham et al., 2019).
  • Rashid et al. (2012) explored benzimidazoles bearing oxadiazole nucleus as anticancer agents, highlighting significant to good anticancer activity in in vitro studies (Rashid et al., 2012).

Biological Activities

  • Sharma et al. (2014) and Verma et al. (2022) synthesized novel carbazole derivatives with the 1,3,4-oxadiazol moiety, assessing their antibacterial, antifungal, and anticancer activities, with significant results in some cases (Sharma et al., 2014), (Verma et al., 2022).
  • Wu et al. (2000) synthesized 5-substituted-3-[(2′S,3′S)-3′-hydroxy-2′-hydroxymethyltetrahydrofuran-3′-yl]-1,2,4-oxadiazoles and their epimers, contributing to the understanding of the chemical behavior of oxadiazoles (Wu et al., 2000).

Insecticidal and Antifungal Activities

  • Liu et al. (2017) designed anthranilic diamide analogs containing 1,2,4-oxadiazole rings, displaying high insecticidal activities and potential as lead compounds for further optimization (Liu et al., 2017).
  • Patel et al. (2010) synthesized and evaluated the anthelmintic activity of new oxadiazole derivatives, finding significant activity in some compounds (Patel et al., 2010).

Energetic Materials

  • Yu et al. (2017) focused on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials, demonstrating their moderate thermal stabilities and insensitivity towards impact and friction (Yu et al., 2017).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . Therefore, the future directions could involve exploring these areas further.

Biochemical Analysis

Biochemical Properties

2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, the compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation. Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding often involves hydrogen bonds and hydrophobic interactions, which stabilize the complex. The compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its activity. In vivo studies have also demonstrated that the compound can have long-term effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as inhibiting the growth of cancer cells. At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity increases significantly at certain concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. For example, the compound can inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in the levels of these essential metabolites. Additionally, it can affect the activity of enzymes involved in the breakdown of carbohydrates and lipids, leading to changes in energy production and storage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, it can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its effects. The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it can be targeted to the nucleus by nuclear localization signals, where it can influence gene expression. Additionally, it can be directed to the mitochondria by mitochondrial targeting signals, where it can affect energy production and metabolic activity .

properties

IUPAC Name

2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-8(2)10(13)12-14-11(15-16-12)9-6-4-3-5-7-9;/h3-8,10H,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVBBPRQODHQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC(=NO1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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